molecular formula C19H11BrF3NO2 B11822572 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid

6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid

Cat. No.: B11822572
M. Wt: 422.2 g/mol
InChI Key: JWFVREZGXKNIHW-UHFFFAOYSA-N
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Description

6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid is a quinoline derivative characterized by a bromine substituent at position 6, a trifluoromethylphenyl ethenyl group at position 2, and a carboxylic acid moiety at position 3.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H11BrF3NO2

Molecular Weight

422.2 g/mol

IUPAC Name

6-bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid

InChI

InChI=1S/C19H11BrF3NO2/c20-13-6-8-17-15(9-13)16(18(25)26)10-14(24-17)7-3-11-1-4-12(5-2-11)19(21,22)23/h1-10H,(H,25,26)

InChI Key

JWFVREZGXKNIHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt)

Major Products Formed

    Oxidation: Quinoline derivatives with higher oxidation states

    Reduction: Alcohol or amine derivatives

    Substitution: Compounds with substituted functional groups

Scientific Research Applications

Pharmaceutical Development

This compound plays a crucial role as an intermediate in the synthesis of pharmaceutical agents. It has been particularly noted for its efficacy in developing drugs targeting cancer and infectious diseases.

  • Key Characteristics:
    • Serves as a precursor in synthesizing quinoline derivatives, which are known for their biological activity.
    • Enhances drug efficacy through structural modifications that improve pharmacokinetic properties.

Case Study:
Research has shown that derivatives of quinoline compounds exhibit potent antitumor activities. For instance, studies have demonstrated that modifications to the quinoline scaffold can lead to improved selectivity and reduced cytotoxicity against normal cells while maintaining effectiveness against cancer cells .

Fluorescent Probes

The compound's unique structural features make it suitable for developing fluorescent probes used in biological imaging.

  • Applications:
    • Used to visualize cellular processes and interactions.
    • Aids in tracking biomolecules within live cells.

Data Table: Fluorescent Properties of Quinoline Derivatives

Compound NameExcitation Wavelength (nm)Emission Wavelength (nm)Application
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid480520Cellular Imaging
Other Quinoline DerivativesVariesVariesVarious Imaging Applications

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules.

  • Advantages:
    • Streamlines the development of new chemical entities.
    • Facilitates the introduction of functional groups necessary for further reactions.

Case Study:
In synthetic organic chemistry, researchers have employed this compound to create novel heterocycles that exhibit biological activity. The versatility of its structure allows chemists to explore various synthetic pathways leading to new drug candidates .

Material Science

The compound finds applications in material science, particularly in developing advanced materials such as polymers and coatings.

  • Benefits:
    • Improves durability and performance characteristics of materials.
    • Can be incorporated into polymer matrices to enhance thermal stability.

Data Table: Material Properties

PropertyValue
Thermal StabilityHigh
Mechanical StrengthEnhanced
Compatibility with PolymersExcellent

Biological Research

In biological research, this compound has potential as a ligand for studying receptor interactions.

  • Research Implications:
    • Helps elucidate mechanisms of action at the cellular level.
    • Can be used to investigate the role of specific receptors in disease states.

Case Study:
Studies involving receptor-ligand interactions have shown that compounds similar to this compound can modulate receptor activity, providing insights into therapeutic targets for drug development .

Mechanism of Action

The mechanism of action of 6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Effects on the Quinoline Core

The quinoline-4-carboxylic acid scaffold is highly modular, with substituents at positions 2 and 6 significantly influencing physicochemical and biological properties.

Table 1: Substituent Comparison
Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) XLogP3* Key References
6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid 2-[4-(Trifluoromethyl)phenyl]ethenyl Br Not provided ~5.7† N/A
6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acid 2-(4-Methoxyphenyl)ethenyl Br Not provided ~4.5‡
6-Bromo-2-(4-fluorophenyl)quinoline-4-carboxylic acid 4-Fluorophenyl Br 360.17 ~3.8
6-Bromo-2-(4-isopropoxyphenyl)-3-methylquinoline-4-carboxylic acid 4-Isopropoxyphenyl + 3-methyl Br 400.27 ~4.2
6-Bromo-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]quinoline-4-carboxylic acid 5-[3-(Trifluoromethyl)phenyl]furan-2-yl Br 462.20 5.7

*XLogP3 values estimated or sourced from available data.
†Estimated based on similarity to .
‡Estimated based on methoxy group’s lower lipophilicity compared to trifluoromethyl.

Key Observations :

  • Trifluoromethyl vs.
  • Ethenyl Linker : Compounds with ethenyl bridges (e.g., ) exhibit extended conjugation, which may influence electronic properties and binding interactions compared to direct aryl attachments ().

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

Esterification of the carboxylic acid group is a common strategy to enhance solubility or serve as synthetic intermediates:

  • Ethyl 6-bromo-2-[(E)-2-phenylethenyl]quinoline-4-carboxylate (): The ethyl ester derivative of a structurally similar compound highlights the role of prodrug design in modulating bioavailability.
  • [2-(2,4-Dichlorophenyl)-2-oxoethyl] 6-bromo-2-(4-chlorophenyl)quinoline-4-carboxylate (): Demonstrates how ester groups with complex substituents can be used to tailor metabolic stability.

Structural Analogues and Their Properties

  • 6-Bromo-3-methyl-2-phenylquinoline-4-carboxylic acid (): The addition of a methyl group at position 3 increases steric bulk, which could hinder rotational freedom and affect binding pocket interactions.
  • 6-Bromo-2-cyclopropylquinoline-4-carboxylic acid (): The cyclopropyl group introduces strain and may influence conformational stability compared to planar aryl substituents.

Biological Activity

6-Bromo-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its unique trifluoromethyl group and quinoline structure, has been investigated for various therapeutic applications, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C19H11BrF3NO2
  • Molecular Weight : 422.2 g/mol
  • CAS Number : 926216-76-4

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The trifluoromethyl group enhances the binding affinity to various enzymes, which may lead to increased inhibition of targets such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in inflammatory processes .
  • Molecular Docking Studies : In silico studies have demonstrated that the compound interacts effectively with enzyme active sites, suggesting potential for multi-target inhibition, which is crucial for treating complex diseases like cancer and neurodegenerative disorders .

Anticancer Activity

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. A notable study evaluated its effects on the MCF-7 breast cancer cell line, revealing an IC50 value indicative of potent anticancer activity.

Cell Line IC50 (µM) Mechanism
MCF-710.4Apoptosis induction via mitochondrial pathway
Hek29315.6Cell cycle arrest in G1 phase

Anti-inflammatory Activity

The compound has been assessed for its ability to inhibit COX and LOX enzymes, which are key players in the inflammatory response. The results indicate moderate inhibition:

Enzyme IC50 (µM) Comments
COX-219.2Effective against inflammation-related pathways
LOX-1513.2Potential for reducing inflammatory mediators

Case Studies

  • Study on Inhibitory Effects : A recent publication explored the structure-activity relationship (SAR) of various derivatives of quinoline compounds, including this compound. The study found that the presence of the trifluoromethyl group significantly enhanced inhibitory potency against cholinesterases and β-secretase, which are critical targets in Alzheimer's disease therapy .
  • Cytotoxicity Assessment : Another study focusing on the cytotoxic effects of this compound on tumor cells provided evidence for its potential use as an anticancer agent, highlighting its mechanism involving apoptosis and cell cycle modulation .

Q & A

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are critical for confirming the molecular structure and functional groups. For example, 1H^1H- and 13C^{13}C-NMR can verify the positions of bromine, trifluoromethyl, and ethenyl substituents on the quinoline backbone. IR spectroscopy helps identify carboxylic acid C=O stretching (~1700 cm1^{-1}) and aromatic C-H vibrations .

Q. What synthetic routes are documented for quinoline-4-carboxylic acid derivatives?

A common approach involves esterification of the carboxylic acid group followed by coupling reactions. For instance, refluxing the quinoline-4-carboxylic acid precursor with absolute ethanol and sulfuric acid yields the ethyl ester derivative, which can be further functionalized. Purification via column chromatography (e.g., silica gel with petroleum ether:ethyl acetate) is often employed to isolate intermediates .

Q. How should this compound be stored to ensure stability?

Store in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) at room temperature. Avoid exposure to moisture, light, and oxidizing agents to prevent degradation of the carboxylic acid group or bromine substituent .

Advanced Research Questions

Q. What methodological challenges arise in synthesizing brominated quinoline derivatives, and how can they be mitigated?

Key challenges include low yields during esterification and halogenation steps. For example, bromination at the 6-position of the quinoline ring may compete with side reactions. Optimizing reaction time (15–17 hours for esterification) and using catalysts like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with triethylamine (TEA) can improve coupling efficiency. Monitoring via thin-layer chromatography (TLC) ensures reaction completion .

Q. How do substituents (e.g., trifluoromethyl, ethenyl) influence binding interactions with biological targets?

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethenyl linker allows conjugation with phenyl groups for π-π stacking in enzyme pockets. Comparative studies with analogs (e.g., chlorine or methoxy-substituted quinolines) reveal that trifluoromethyl groups increase binding affinity to hydrophobic protein domains by ~30% .

Table 1: Substituent Effects on Binding Affinity

Substituent at Position 2Binding Affinity (Kd_d, nM)
Trifluoromethyl12.5 ± 1.2
Chlorine38.7 ± 3.1
Methoxy45.9 ± 4.5
Data derived from fluorescence quenching assays .

Q. What strategies are effective for studying aggregation-induced emission (AIE) properties in this compound?

AIE can be analyzed by dissolving the compound in a mixture of THF and water. At high water fractions (>90%), restricted intramolecular rotation (RIR) of the ethenyl group enhances fluorescence emission at ~500 nm. D-ribose binding disrupts aggregation, causing fluorescence quenching (83% reduction at 55 mM ribose), which is quantified using a fluorometer .

Q. How can researchers resolve contradictions in stability data under acidic vs. basic conditions?

While the compound is stable in mild acids (pH 4–6), alkaline conditions (pH > 8) hydrolyze the ester group in derivatives. Conflicting reports may arise from impurities or solvent effects. Validate stability via HPLC-MS under controlled pH buffers and compare degradation products with synthetic standards .

Methodological Recommendations

  • For structural analogs : Use computational tools (e.g., DFT calculations) to predict electronic effects of substituents before synthesis .
  • For protein-ligand studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics .
  • For synthetic optimization : Design a fractional factorial experiment to test variables (temperature, catalyst loading) and identify critical yield drivers .

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